molecular formula C8H16ClNO B6274583 rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride CAS No. 2307777-86-0

rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Cat. No. B6274583
CAS RN: 2307777-86-0
M. Wt: 177.7
InChI Key:
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Description

Rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride (rac-OXCPA-HCl) is an important organic compound used as a building block in the synthesis of various other compounds. It is a cyclopropane derivative of an amino alcohol, and is used in a wide variety of scientific research applications.

Mechanism of Action

Rac-OXCPA-HCl is a cyclopropane derivative of an amino alcohol. This compound has been shown to act as an inhibitor of certain enzymes, including proteases and lipases. The mechanism of action is thought to involve the formation of a covalent bond between the cyclopropane ring and the enzyme, resulting in the inhibition of enzyme activity.
Biochemical and Physiological Effects
Rac-OXCPA-HCl has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of certain proteases and lipases. Additionally, it has been shown to have anti-inflammatory and anti-fungal properties. It has also been shown to have some potential anti-cancer properties, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

Rac-OXCPA-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used as a building block for the synthesis of other compounds. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of certain enzymes and other compounds. However, rac-OXCPA-HCl also has some limitations. It is a relatively unstable compound, and can easily degrade if not stored properly. Additionally, it is a relatively expensive compound, making it difficult to use in large scale experiments.

Future Directions

There are a variety of potential future directions for the use of rac-OXCPA-HCl. One potential direction is the development of new drugs based on this compound. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound. Additionally, further research could be done to develop new methods for the synthesis and storage of this compound. Finally, further research could be done to explore the potential anti-cancer properties of this compound.

Synthesis Methods

Rac-OXCPA-HCl can be synthesized using a method known as the Williamson ether synthesis. This method involves the reaction of an alkyl halide with an alcohol in the presence of an acid catalyst. In this reaction, the alkyl halide acts as a nucleophile, attacking the electrophilic oxygen atom of the alcohol. The resulting alkoxide ion then undergoes a proton transfer to form the ether. The ether can then be hydrolyzed to form the hydrochloride salt of rac-OXCPA.

Scientific Research Applications

Rac-OXCPA-HCl is used in a variety of scientific research applications. It is used as a building block for the synthesis of other organic compounds, such as amino acids and peptides. It is also used as a starting material for the synthesis of various drugs, including antifungals and antibiotics. Additionally, rac-OXCPA-HCl has been used in the synthesis of various compounds with potential anti-cancer properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-bromobutan-1-ol", "sodium hydride", "cyclopropane carboxylic acid", "thionyl chloride", "oxan-4-ol", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of 4-bromobutan-1-ol to 4-bromobutyl bromide using thionyl chloride", "Step 2: Deprotonation of cyclopropane carboxylic acid using sodium hydride", "Step 3: Alkylation of the cyclopropane carboxylate anion with 4-bromobutyl bromide to form rac-(1R,2S)-2-(4-bromobutyl)cyclopropan-1-ol", "Step 4: Conversion of oxan-4-ol to oxan-4-one using thionyl chloride", "Step 5: Conversion of rac-(1R,2S)-2-(4-bromobutyl)cyclopropan-1-ol to rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-ol using oxan-4-one and sodium hydride", "Step 6: Conversion of rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-ol to rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride using ammonium chloride and hydrochloric acid" ] }

CAS RN

2307777-86-0

Product Name

rac-(1R,2S)-2-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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